molecular formula C6H14N4O2.ClH<br>C6H15ClN4O2 B103470 Arginine Hydrochloride CAS No. 15595-35-4

Arginine Hydrochloride

Cat. No.: B103470
CAS No.: 15595-35-4
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-WCCKRBBISA-N
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Description

Arginine hydrochloride is a salt form of the amino acid arginine, combined with hydrochloric acid. It is a white, crystalline powder that is highly soluble in water. Arginine is a semi-essential amino acid, meaning that while the body can produce it, supplementation may be necessary under certain conditions. Arginine plays a crucial role in various physiological processes, including protein synthesis, wound healing, and the production of nitric oxide, a key signaling molecule.

Mechanism of Action

Target of Action

L-Arginine hydrochloride primarily targets the nitric oxide synthase (NOS) enzymes . These enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological processes. L-Arginine also stimulates the pituitary release of growth hormone and prolactin .

Mode of Action

L-Arginine interacts with its targets by serving as a substrate for the NOS enzymes. The concentration of L-Arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range, which means that, under physiological conditions, NOS is saturated with its L-Arginine substrate . This interaction leads to the production of nitric oxide, which plays a crucial role in vasodilation and other physiological processes .

Biochemical Pathways

L-Arginine is involved in several biochemical pathways. It is a precursor in the synthesis of nitric oxide, a key signaling molecule. It also plays a role in the urea cycle, a series of biochemical reactions that occur in the liver and help detoxify ammonia. Additionally, L-Arginine is involved in the production of creatine, proline, and polyamines .

Pharmacokinetics

L-Arginine is well absorbed when administered orally and has a distribution volume of approximately 33 L/kg following a 30 g IV dose . It is extensively metabolized in the liver and intestines . The elimination half-life is approximately 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-Arginine is approximately 20% .

Result of Action

The action of L-Arginine results in several molecular and cellular effects. It can lower blood pressure in healthy people, people with mild blood pressure elevation, and diabetes, and in people with a type of high blood pressure that affects the arteries in the lungs and the right side of the heart (pulmonary hypertension) . It also supports heart health, reduces blood sugar, and supports athletic performance .

Action Environment

The action, efficacy, and stability of L-Arginine can be influenced by various environmental factors. For instance, the presence of other amino acids, the pH of the environment, and the temperature can affect the stability and efficacy of L-Arginine . Furthermore, the physiological condition of the individual, such as their metabolic state and the presence of certain diseases, can also influence the action of L-Arginine .

Biochemical Analysis

Biochemical Properties

L-Arginine hydrochloride is involved in numerous biochemical reactions. It is a precursor for the synthesis of nitric oxide (NO), a molecule that plays a critical role in vascular health . The enzymes involved in these reactions include arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These enzymes interact with L-Arginine hydrochloride to produce various biomolecules such as nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .

Cellular Effects

L-Arginine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by regulating the production of nitric oxide, which plays a key role in cell signaling pathways . L-Arginine hydrochloride also impacts gene expression and cellular metabolism . For instance, it has been shown to enhance cell proliferation and reduce apoptosis in human endometrial RL95-2 cells .

Molecular Mechanism

The molecular mechanism of L-Arginine hydrochloride involves its conversion to nitric oxide and citrulline by the enzyme nitric oxide synthase . This process is crucial for the regulation of blood flow and other physiological functions . Additionally, L-Arginine hydrochloride can bind to various biomolecules, influencing enzyme activation or inhibition, and causing changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginine hydrochloride can change over time. For instance, it has been shown to increase cell proliferation in a dose-dependent manner over a period of days . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Arginine hydrochloride can vary with different dosages in animal models. Studies have shown that animals can tolerate large amounts of supplemental L-Arginine hydrochloride (up to 630-mg Arg/kg BW d in pigs or 3.6-g Arg/kg BW d in rats) for 91 days, which are equivalent to 573-mg Arg/kg BW d for humans .

Metabolic Pathways

L-Arginine hydrochloride is involved in several metabolic pathways. It is synthesized from glutamine, glutamate, and proline via the intestinal-renal axis in humans and most other mammals . Enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase interact with L-Arginine hydrochloride in these pathways .

Transport and Distribution

L-Arginine hydrochloride is transported and distributed within cells and tissues. The plasma membrane solute transporter, CAT-1 and the arginine recycling enzyme, arginosuccinate lyase, co-localize with eNOS and facilitate NO release .

Subcellular Localization

The subcellular localization of L-Arginine hydrochloride and its effects on activity or function are crucial. Evidence shows that changes in the extracellular environment regulate the expression and activity of L-Arginine hydrochloride transporters to maintain amino acid uptake, especially for the fine-tuning of NO bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arginine hydrochloride typically involves the fermentation of arginine. The process begins with the adsorption of arginine fermentation liquid using a strongly acidic cation-exchange resin. The elution is carried out using sodium hydroxide solution to obtain an arginine solution. This solution is then adsorbed using a weak-acid cation-exchange resin, followed by elution with hydrochloric acid to obtain arginine monohydrochloride solution. Finally, decoloration and concentration steps are performed to achieve the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of new resin technology helps remove impurities, resulting in higher purity and improved yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Arginine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and nitric oxide synthase enzymes.

    Substitution: Reagents such as other amino acids and peptide-bond-forming enzymes are used.

Major Products:

    Nitric oxide: Produced during the oxidation of arginine.

    Peptides and proteins: Formed through substitution reactions involving arginine.

Scientific Research Applications

Arginine hydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTQSFXGGICVPE-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26982-20-7
Record name Poly(L-arginine) hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26982-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20883650
Record name L-(+)-Arginine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15595-35-4, 1119-34-2
Record name Arginine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15595-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine Hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-(+)-Arginine monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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